molecular formula C16H25N3O2 B7572709 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one

Katalognummer B7572709
Molekulargewicht: 291.39 g/mol
InChI-Schlüssel: JYHITOIGTRZHLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one, also known as TAK-659, is a small-molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies and autoimmune diseases.

Wirkmechanismus

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cells. BTK plays a crucial role in the activation and proliferation of B-cells, which are responsible for producing antibodies and fighting infections. By inhibiting BTK activity, 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one prevents the activation and proliferation of B-cells, leading to decreased production of antibodies and decreased immune response.
Biochemical and Physiological Effects:
3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one inhibits BTK activity, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has also been shown to have immunomodulatory effects, including decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit BTK activity in a dose-dependent manner. 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one also has good pharmacokinetic properties, including good oral bioavailability and long half-life. However, there are also some limitations to using 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the study of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one and its potential therapeutic applications. One area of interest is the development of combination therapies that include 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one with other drugs that target different pathways in B-cells. Another area of interest is the study of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one in autoimmune diseases, such as rheumatoid arthritis and lupus, where B-cells play a key role in the pathogenesis of the disease. Additionally, the development of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one analogs with improved pharmacokinetic properties and selectivity for BTK is an area of ongoing research.

Synthesemethoden

The synthesis of 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one involves a multi-step process that starts with the reaction of 6-methyl-2-pyridone with tert-butyl carbazate to form the corresponding hydrazide. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with 4-tert-butyl-1,4-diazepane-1-carboxylic acid to form 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one.

Wissenschaftliche Forschungsanwendungen

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In vitro studies have shown that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one inhibits BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one has anti-tumor activity in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Eigenschaften

IUPAC Name

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-6-7-13(14(20)17-12)15(21)18-8-5-9-19(11-10-18)16(2,3)4/h6-7H,5,8-11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHITOIGTRZHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C(=O)N2CCCN(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butyl-1,4-diazepane-1-carbonyl)-6-methyl-1H-pyridin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.